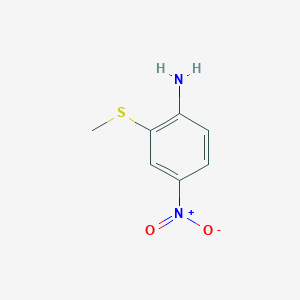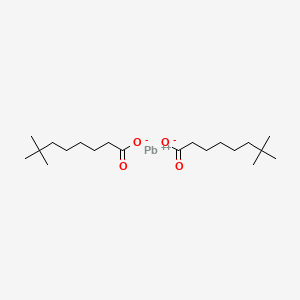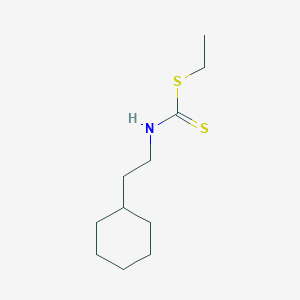![molecular formula C11H20O2 B14464231 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane CAS No. 73727-45-4](/img/structure/B14464231.png)
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C11H20O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected ketal structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane can be synthesized from aliphatic compounds and γ-lactones. The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spiroketal structure, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: Used as a catalyst in polymer manufacturing and as an attractant for certain insects.
Mecanismo De Acción
The mechanism by which 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The spiroketal structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with different substituents.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another spiroketal with a more complex structure.
Uniqueness
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to other spiroketals. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
73727-45-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2,7-diethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-11(12-9)8-6-10(4-2)13-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
SVWMDNXXRJCGOY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(O1)CCC(O2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)





![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)



